molecular formula C12H14O2S B3935475 4-cyclopropyl-1-(2-thienyl)-2-pentyne-1,4-diol

4-cyclopropyl-1-(2-thienyl)-2-pentyne-1,4-diol

Cat. No. B3935475
M. Wt: 222.31 g/mol
InChI Key: MFICLTOGKFDEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-1-(2-thienyl)-2-pentyne-1,4-diol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as CPET and has been studied extensively for its biochemical and physiological effects as well as its mechanism of action. In Additionally, we will list as many future directions as possible for further research on this compound.

Mechanism of Action

The mechanism of action of CPET is not fully understood. However, it has been suggested that CPET inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. CPET has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. Additionally, CPET has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CPET has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. CPET has also been found to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. Additionally, CPET has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using CPET in lab experiments is its high purity and high yield. Additionally, CPET has been found to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of using CPET in lab experiments is its cost, as it can be expensive to synthesize. Additionally, the mechanism of action of CPET is not fully understood, which can make it difficult to interpret results from lab experiments.

Future Directions

There are several future directions for further research on CPET. One area of research could be the development of new cancer treatments based on the anti-tumor properties of CPET. Additionally, further research could be done on the potential use of CPET in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies could also be conducted to better understand the mechanism of action of CPET and its effects on various biochemical and physiological pathways.

Scientific Research Applications

CPET has been studied for its potential use in various fields of research. It has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, CPET has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CPET has also been studied for its potential use in the development of new antibiotics.

properties

IUPAC Name

4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S/c1-12(14,9-4-5-9)7-6-10(13)11-3-2-8-15-11/h2-3,8-10,13-14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFICLTOGKFDEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(C1=CC=CS1)O)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6464198

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-cyclopropyl-1-(2-thienyl)-2-pentyne-1,4-diol
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4-cyclopropyl-1-(2-thienyl)-2-pentyne-1,4-diol
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4-cyclopropyl-1-(2-thienyl)-2-pentyne-1,4-diol
Reactant of Route 6
4-cyclopropyl-1-(2-thienyl)-2-pentyne-1,4-diol

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